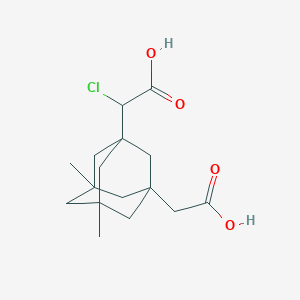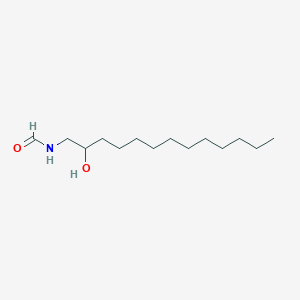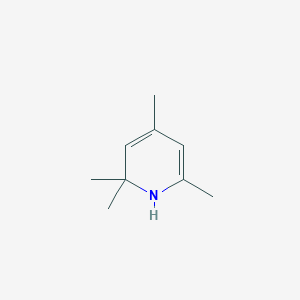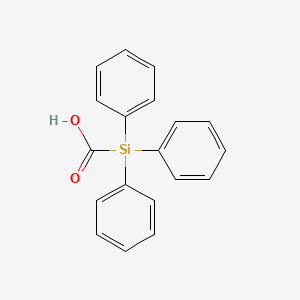
Triphenylsilanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphenylsilanecarboxylic acid is an organosilicon compound with the molecular formula C19H16O2Si. It is characterized by the presence of a carboxylic acid group attached to a silicon atom, which is further bonded to three phenyl groups. This compound is primarily used in research and experimental applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triphenylsilanecarboxylic acid can be synthesized through various methods. One common approach involves the reaction of triphenylsilane with carbon dioxide in the presence of a base, such as potassium hydroxide, to form the carboxylate salt, which is then acidified to yield the carboxylic acid . Another method includes the carboxylation of triphenylsilyl lithium with carbon dioxide, followed by hydrolysis .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of carboxylation and hydrolysis used in laboratory synthesis can be scaled up for industrial applications. The choice of reagents and conditions would depend on factors such as cost, availability, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions
Triphenylsilanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes or silanols.
Substitution: The carboxylic acid group can be substituted with other functional groups, such as esters or amides
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, esters, and amides, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Triphenylsilanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties
Mécanisme D'action
The mechanism of action of triphenylsilanecarboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with other molecules, while the silicon atom can participate in unique chemical interactions due to its affinity for oxygen and fluorine. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylsilane: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
Triphenylsilanol: Contains a hydroxyl group instead of a carboxylic acid group, leading to different chemical properties and reactivity.
Triphenylsiloxane: Features an oxygen atom bonded to silicon, resulting in different applications and reactivity compared to triphenylsilanecarboxylic acid .
Uniqueness
This compound is unique due to the presence of both a carboxylic acid group and a silicon atom bonded to three phenyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
18670-88-7 |
|---|---|
Formule moléculaire |
C19H16O2Si |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
triphenylsilylformic acid |
InChI |
InChI=1S/C19H16O2Si/c20-19(21)22(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,(H,20,21) |
Clé InChI |
FJDWNXHRKLLNHK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


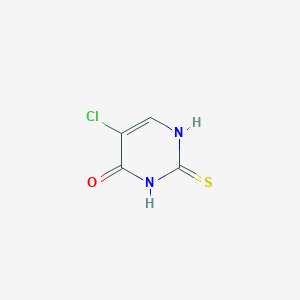
![N'-[(E)-(2-bromophenyl)methylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B15076819.png)
![[(3S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate](/img/structure/B15076824.png)
![N'-[2,2-dichloro-1-(diphenylphosphoryl)vinyl]-N,N-diethylbenzenecarboximidamide](/img/structure/B15076838.png)
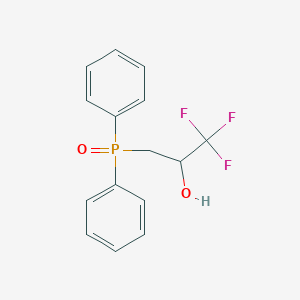
![N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}heptanamide](/img/structure/B15076856.png)
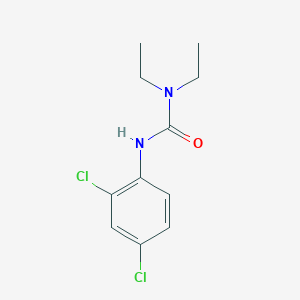
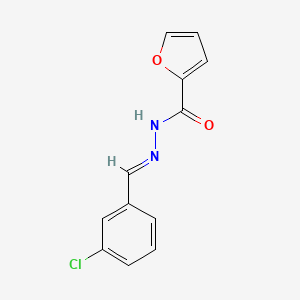
![N-[4-(Decyloxy)phenyl]acetamide](/img/structure/B15076872.png)
![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)benzamide](/img/structure/B15076890.png)
![5,5'-[Ethane-1,2-diylbis(oxy)]bis(3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene)](/img/structure/B15076896.png)
